D-(C~6~,C~6~-~2~H_2_)Fructofuranose

Catalog No.
S895807
CAS No.
285979-75-1
M.F
C6H12O6
M. Wt
182.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(C~6~,C~6~-~2~H_2_)Fructofuranose

CAS Number

285979-75-1

Product Name

D-(C~6~,C~6~-~2~H_2_)Fructofuranose

IUPAC Name

(3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C6H12O6

Molecular Weight

182.168

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2

InChI Key

RFSUNEUAIZKAJO-XPGJXJCHSA-N

SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Synonyms

Advantose FS 95-6-d2; D-(-)-Fructose-6-d2; D-(-)-Levulose-6-d2; D-Arabino-2-hexulose-6-d2; Fructose-6-d2; Fruit Sugar-6-d2; Fujifructo L 95-6-d2; Furucton-6-d2; Hi-Fructo 970-6-d2; Krystar-6-d2; Krystar 300-6-d2; Levulose-6-d2; Nevulose-6-d2; Sugar F

Tracing Metabolic Pathways

One primary application of deuterated fructose lies in metabolism research. Fructose is a simple sugar metabolized by the body to generate energy. By feeding cells or organisms deuterated fructose, scientists can track its metabolites (products of its breakdown) within the cell. Since the deuterium atoms are heavier than hydrogen atoms, they alter the molecule's mass slightly. This altered mass allows researchers to distinguish between the original fructose and its metabolites using techniques like mass spectrometry. This enables them to map the pathways through which fructose is broken down and utilized by the body.

Here are some examples of how this technique is used:

  • Understanding sugar metabolism in different cell types
  • Investigating the effects of dietary factors on fructose metabolism
  • Studying the role of fructose metabolism in diseases like diabetes

Investigating Fructose's Effects

Deuterated fructose can also be used to study the physiological effects of fructose on living organisms. By comparing the effects of regular fructose with those of deuterated fructose, researchers can gain insights into how fructose is absorbed, distributed, and metabolized within the body. This information can be crucial for understanding the potential health implications of fructose consumption.

Here are some examples of how this technique is used:

  • Examining the effects of fructose on insulin sensitivity
  • Investigating the link between fructose consumption and fatty liver disease
  • Studying the impact of fructose on gut microbiota

D-(C₆,C₆-₂H₂)Fructofuranose, commonly known as D-fructofuranose, is a six-carbon sugar that plays a significant role in carbohydrate metabolism. It is an isomer of D-fructose, characterized by its furanose form, which is a five-membered ring structure. This compound is crucial in various biological processes, including glycolysis and the pentose phosphate pathway. The molecular formula of D-fructofuranose is C₆H₁₂O₆, and it exhibits a distinctive sweetness, making it an important sugar in food and beverage industries.

D-Fructose-6-d2 functions as a tracer molecule in biological research. When introduced into a system, it allows scientists to track the pathway of fructose metabolism by monitoring the deuterium label using techniques like isotope-ratio mass spectrometry []. This helps elucidate the steps involved in fructose breakdown and its role in various biological processes.

  • Isomerization: D-fructofuranose can interconvert with its linear form and other isomers like D-glucose through enzymatic processes.
  • Phosphorylation: It can be phosphorylated to form fructose-1-phosphate or fructose-6-phosphate, which are key intermediates in metabolic pathways.
  • Reduction: D-fructofuranose can be reduced to sorbitol, a sugar alcohol, which has applications in food products as a sweetener and humectant.

These reactions are facilitated by various enzymes such as hexokinase and fructokinase, which play vital roles in carbohydrate metabolism.

D-fructofuranose exhibits significant biological activity:

  • Energy Source: It serves as an essential energy source for various organisms, being readily metabolized through glycolysis.
  • Regulatory Role: It plays a regulatory role in metabolic pathways by influencing enzyme activities and signaling pathways.
  • Prebiotic Potential: D-fructofuranose has been studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.

D-fructofuranose can be synthesized through various methods:

  • Enzymatic Synthesis: Using enzymes such as invertase or fructokinase to convert sucrose or glucose into fructofuranose.
  • Chemical Synthesis: Chemical methods involving the protection and deprotection of hydroxyl groups on glucose can yield D-fructofuranose.
  • Biotechnological Approaches: Fermentation processes utilizing yeast or bacteria can also produce D-fructofuranose from renewable biomass sources.

D-fructofuranose has numerous applications across different fields:

  • Food Industry: Used as a sweetener in various food products due to its high sweetness level compared to sucrose.
  • Pharmaceuticals: Utilized in the formulation of drugs and supplements for energy metabolism.
  • Cosmetics: Incorporated into cosmetic products for its moisturizing properties.

Research on the interactions of D-fructofuranose includes:

  • Metabolic Pathways: Studies indicate that D-fructofuranose interacts with various metabolic enzymes, influencing glycolytic flux and energy production.
  • Gut Microbiota: Investigations have shown that D-fructofuranose can modulate gut microbiota composition, potentially enhancing gut health.
  • Protein Interactions: Research has explored how D-fructofuranose may interact with proteins involved in cellular signaling and metabolism.

D-fructofuranose shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
D-glucosePyranose (six-membered ring)Primary energy source in cells.
D-galactosePyranoseIsomer of glucose with distinct metabolism.
5-Hydroxymethylfurfural (5-HMF)Furanic compoundIntermediate in the conversion of sugars to furaldehydes.
Fructose 1,6-bisphosphatePhosphorylated sugarKey intermediate in glycolysis; regulates metabolic pathways.

D-fructofuranose is unique due to its specific furan ring structure and its role as an intermediate in various metabolic pathways, distinguishing it from other sugars that may not possess the same functional versatility.

This detailed overview highlights the significance of D-(C₆,C₆-₂H₂)Fructofuranose in both biological systems and industrial applications, showcasing its importance as a versatile carbohydrate.

XLogP3

-2.3

Dates

Modify: 2024-04-14

Explore Compound Types